

JH295 Hydrate: A Technical Guide for the Investigation of Centrosome Biology

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Compound of Interest

Compound Name: JH295 hydrate

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Abstract

JH295 hydrate is a potent, selective, and irreversible inhibitor of the NIMA-related kinase 2 (Nek2), a key regulator of centrosome function and mitotic progression. This document provides a comprehensive technical overview of **JH295 hydrate**, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in studying centrosome biology, and a visualization of the associated signaling pathways. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize **JH295 hydrate** as a tool to investigate the intricate processes of centrosome separation, mitotic spindle formation, and their implications in cancer biology.

Introduction to JH295 Hydrate

JH295 is a small molecule inhibitor belonging to the oxindole propynamide class.^[1] It was developed through a structure-based design approach to irreversibly target a non-catalytic cysteine residue (Cys22) present in a subset of human kinases, including Nek2.^{[1][2]} This irreversible binding mechanism provides high potency and selectivity for Nek2, making JH295 an invaluable chemical probe for elucidating the kinase-dependent functions of Nek2 in cellular processes.^[1]

Nek2 is a serine/threonine kinase that localizes to the centrosome, the primary microtubule-organizing center in animal cells.^{[3][4]} At the onset of mitosis, Nek2 plays a crucial role in the

separation of duplicated centrosomes by phosphorylating the linker proteins C-Nap1 and rootletin.[3][4] Dysregulation of Nek2 activity has been implicated in centrosome amplification, genomic instability, and oncogenesis, making it an attractive target for cancer therapeutic development.[1][3]

Mechanism of Action

JH295 functions as an irreversible inhibitor of Nek2 through the covalent modification of Cys22.[3][5][6] This cysteine residue is located near the glycine-rich loop of the kinase domain.[1][2] The propynamide group of JH295 acts as a Michael acceptor, forming a stable covalent bond with the thiol group of Cys22.[1] This alkylation event permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates.[3] The selectivity of JH295 for Nek2 over other mitotic kinases, such as Cdk1, Aurora B, and Plk1, is attributed to the presence of this targetable cysteine in Nek2.[1][2][3][5][6]

Quantitative Data

The inhibitory potency of JH295 against Nek2 has been determined in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Assay Type	Target	IC50 Value	Reference
Biochemical Assay	Wild-Type Nek2	770 nM	[3][5][6]
Cellular Assay	Wild-Type Nek2 (in A549 cells)	~1.3 μ M	[3][5]
Cellular Assay	Wild-Type Nek2 (in RPMI7951 cells)	~1.3 μ M	[5]
Cellular Assay	C22V Mutant Nek2	Little to no effect	[3][5]
Biochemical Assay	Cdk1/CycB	>20 μ M	[6]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **JH295 hydrate** to study Nek2 function in centrosome biology.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of JH295 on Nek2 kinase activity.

Materials:

- Recombinant wild-type (WT) or C22V mutant Nek2 (15 nM)
- **JH295 hydrate** (dissolved in DMSO)
- Kinase reaction buffer (20 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA, 0.08 mg/mL BSA)
- ATP (100 μM)
- Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific Nek2 substrate)
- ³²P-γ-ATP
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Incubate varying concentrations of JH295 with 15 nM of WT or C22V Nek2 in kinase reaction buffer for 30 minutes at room temperature. A final DMSO concentration of 3% should be maintained across all reactions.
- Initiate the kinase reaction by adding 100 μM ATP containing a trace amount of ³²P-γ-ATP and the substrate peptide.
- Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
- Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

- Quantify the amount of incorporated ^{32}P into the substrate using a scintillation counter.
- Calculate the percentage of kinase inhibition at each JH295 concentration relative to a DMSO-only control and determine the IC₅₀ value.

Cellular Nek2 Inhibition Assay (Immunoprecipitation-Kinase Assay)

This protocol assesses the ability of JH295 to inhibit endogenous Nek2 activity within cells.

Materials:

- Human cell line (e.g., A549 lung cancer cells)
- **JH295 hydrate** (dissolved in DMSO)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-Nek2 antibody for immunoprecipitation
- Protein A/G agarose beads
- Kinase reaction buffer (as described in 4.1)
- ATP and substrate
- SDS-PAGE and Western blotting reagents

Procedure:

- Treat cultured A549 cells with 5 μM JH295 or DMSO for 45 minutes.
- Lyse the cells in ice-cold lysis buffer.
- Clarify the cell lysates by centrifugation.
- Immunoprecipitate endogenous Nek2 from the lysates by incubating with an anti-Nek2 antibody overnight at 4°C, followed by incubation with Protein A/G agarose beads.

- Wash the immunoprecipitated beads several times with lysis buffer and then with kinase reaction buffer.
- Perform an in vitro kinase assay on the immunoprecipitated Nek2 as described in section 4.1.
- Analyze the results by quantifying substrate phosphorylation.

Immunofluorescence Microscopy for Centrosome Analysis

This protocol is used to visualize the effects of Nek2 inhibition on centrosome separation.

Materials:

- Cells grown on coverslips (e.g., U2OS)
- **JH295 hydrate**
- Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies (e.g., anti- γ -tubulin for centrosomes, anti- α -tubulin for microtubules)
- Fluorescently labeled secondary antibodies
- DAPI for nuclear staining
- Mounting medium
- Fluorescence microscope

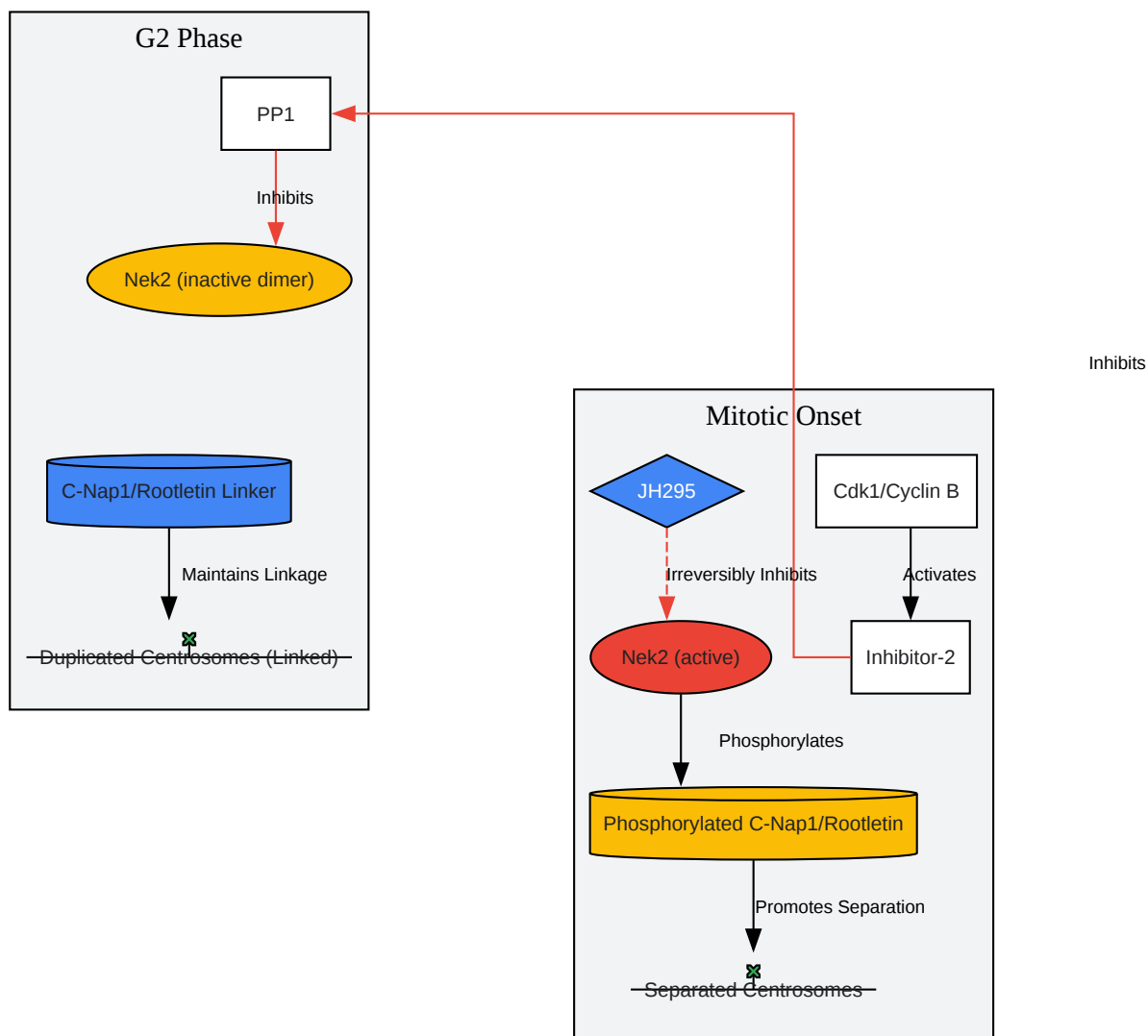
Procedure:

- Treat cells with JH295 at the desired concentration and for the desired time.

- Fix the cells with the chosen fixative.
- Permeabilize the cells to allow antibody entry.
- Block non-specific antibody binding sites.
- Incubate with primary antibodies against centrosomal and microtubule markers.
- Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
- Mount the coverslips on microscope slides.
- Visualize and capture images using a fluorescence microscope to assess centrosome number and separation.

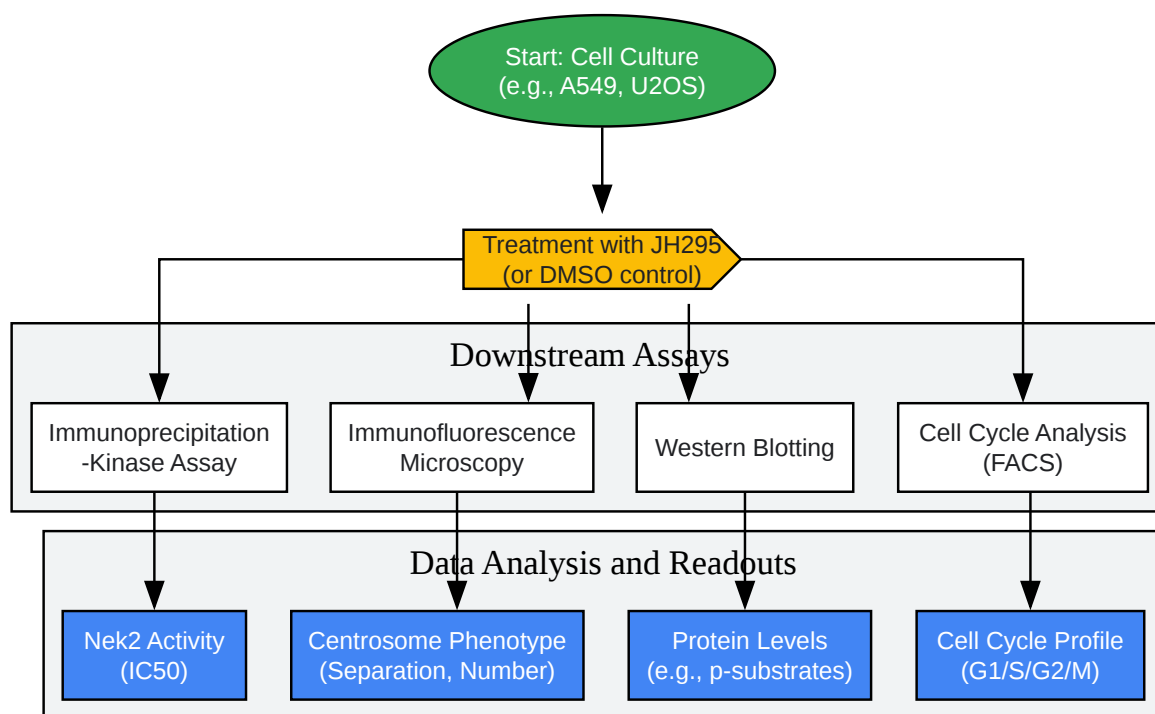
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving Nek2 and a typical experimental workflow for studying the effects of JH295.



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Caption: Nek2 signaling pathway at the onset of mitosis.



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Caption: Experimental workflow for characterizing JH295 effects.

Conclusion

JH295 hydrate is a highly selective and potent tool for the specific and irreversible inhibition of Nek2 kinase. Its utility in dissecting the molecular mechanisms of centrosome separation and mitotic regulation is well-established. The experimental protocols and data presented in this guide provide a solid foundation for researchers to employ JH295 in their studies of centrosome biology and to explore its potential as a therapeutic agent in oncology. As with any potent chemical probe, careful experimental design and appropriate controls, such as the use of the C22V mutant, are crucial for robust and interpretable results.

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